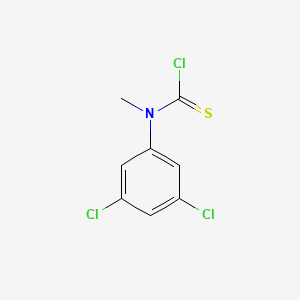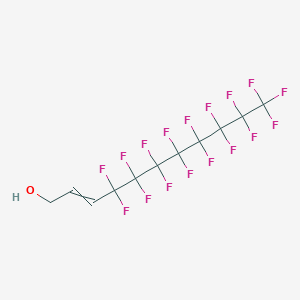
3-(Perfluorooctyl)prop-2-enol
Übersicht
Beschreibung
3-(Perfluorooctyl)prop-2-enol is a chemical compound with the CAS Number: 2340-84-3 . It has a molecular weight of 476.13 and its IUPAC name is (2E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-undecen-1-ol .
Synthesis Analysis
The synthesis of 3-(Perfluorooctyl)prop-2-enol involves a two-step alcoholization process . The first step is the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step is the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product . The optimal conditions for each step of the process were determined, and a 93% yield of adduct and 95% yield of final product was achieved .Molecular Structure Analysis
The InChI code for 3-(Perfluorooctyl)prop-2-enol is 1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Perfluorooctyl)prop-2-enol are the addition of the olefin propylene to perfluorooctyl iodide and the subsequent hydrolysis of the resulting adduct .Physical And Chemical Properties Analysis
The boiling point of 3-(Perfluorooctyl)prop-2-enol is 82-85/8 Torr .Wissenschaftliche Forschungsanwendungen
-
- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of non-bioaccumulable fluorinated surfactants .
- Methods of application: The compound is used in the synthesis processes of potential non-bioaccumulable fluorinated surfactants with different fluorocarbon chain structures .
- Results or outcomes: The synthesis processes have led to the development of potential non-bioaccumulable alternatives to conventional fluorinated surfactants .
-
- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of perfluorooctyl stationary phase for separation of basic compounds .
- Methods of application: The compound is used in the synthesis of a silica-based stationary phase bonding perfluoroctyl .
- Results or outcomes: The FC8 stationary phase had better and more satisfactory separation performance than the PFP stationary phase on basic compounds .
-
- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the synthesis of tetrafluoroethylene copolymers .
- Methods of application: The compound is used in the synthesis processes of tetrafluoroethylene copolymers using regular or perfluorinated solvents, aqueous medium, and surface modification by radiation and supercritical carbon dioxide .
- Results or outcomes: The synthesis processes have led to the development of tetrafluoroethylene copolymers .
-
- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the development of cleaner methodologies for the production of polytetrafluoroethylene .
- Methods of application: The compound is used in the synthesis processes under supercritical CO2 conditions, solving the environmental problem of the use of chlorofluoro compounds .
- Results or outcomes: The synthesis processes have led to the production of polytetrafluoroethylene in a more environmentally friendly manner .
-
- Summary of the application: 3-(Perfluorooctyl)prop-2-enol is used in the surface modification of polymer films .
- Methods of application: The compound is used in the surface modification processes under radiation and supercritical carbon dioxide .
- Results or outcomes: The surface modification processes have led to the development of cleaner methodologies but stereo regular polymers are not guaranteed .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDACTYWYPFLY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorooctyl)prop-2-enol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



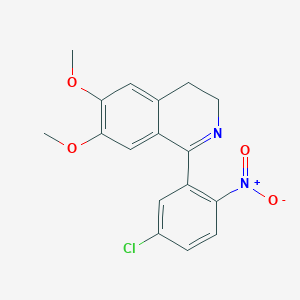
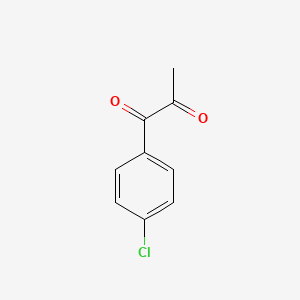
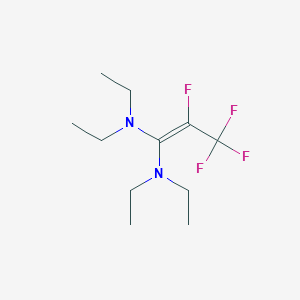
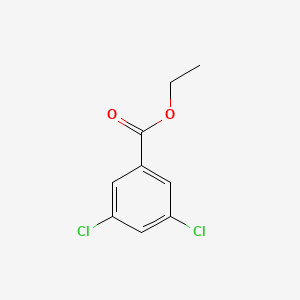
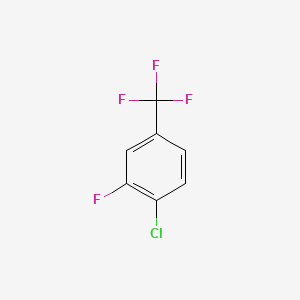
![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
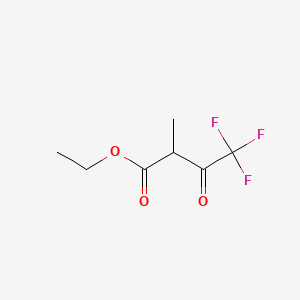
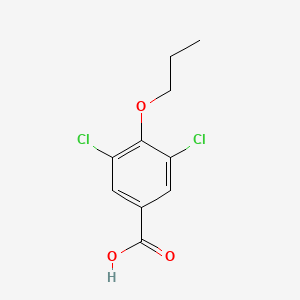
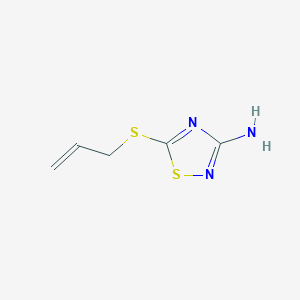
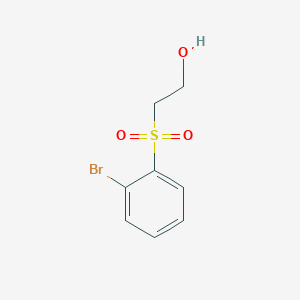
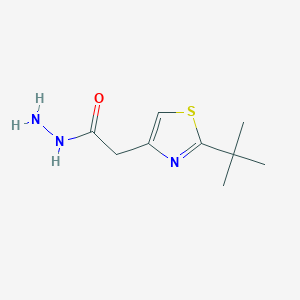
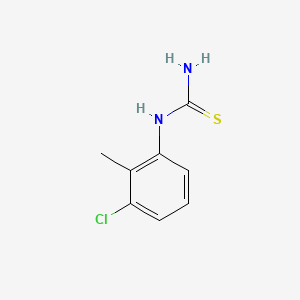
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
